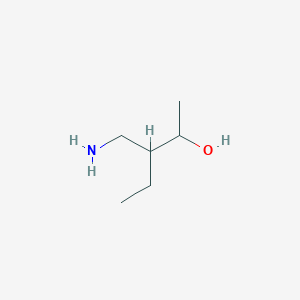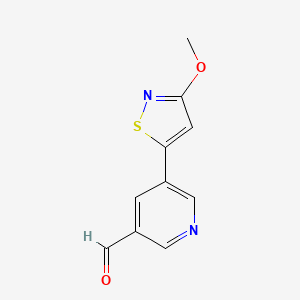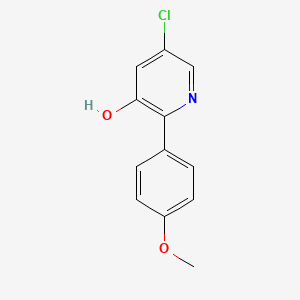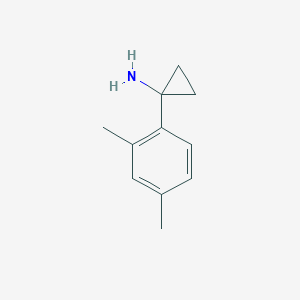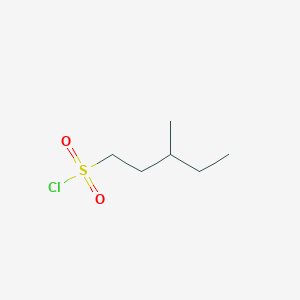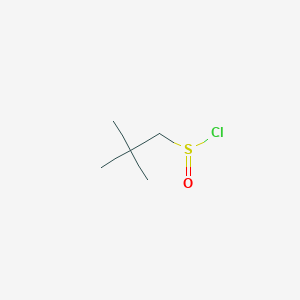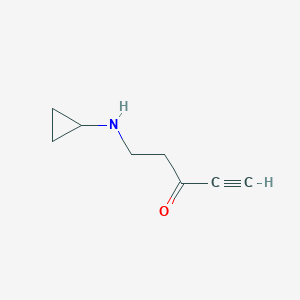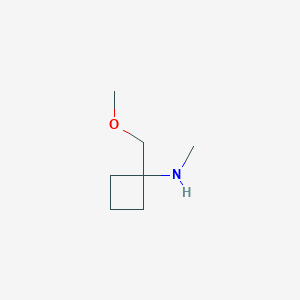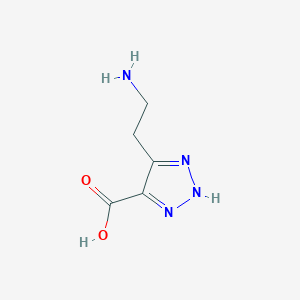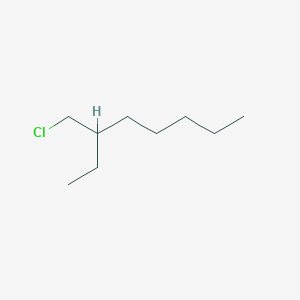
3-(Chloromethyl)octane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(Chloromethyl)octane is an organic compound with the molecular formula C9H19Cl It is a chlorinated derivative of octane, where a chlorine atom is attached to the third carbon of the octane chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
3-(Chloromethyl)octane can be synthesized through several methods. One common approach involves the chlorination of octane using chlorine gas in the presence of ultraviolet light, which facilitates the substitution of a hydrogen atom with a chlorine atom at the desired position. Another method involves the reaction of octane with sulfuryl chloride (SO2Cl2) under controlled conditions to achieve selective chlorination.
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale chlorination processes. These processes are optimized for high yield and purity, using continuous flow reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations.
Analyse Des Réactions Chimiques
Types of Reactions
3-(Chloromethyl)octane undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be replaced by other nucleophiles, such as hydroxide ions (OH-), leading to the formation of alcohols.
Elimination Reactions: Under basic conditions, this compound can undergo dehydrohalogenation to form alkenes.
Oxidation Reactions: The compound can be oxidized to form corresponding alcohols, aldehydes, or carboxylic acids, depending on the oxidizing agent and reaction conditions.
Common Reagents and Conditions
Nucleophiles: Hydroxide ions (OH-), alkoxide ions (RO-), and amines (RNH2) are commonly used in substitution reactions.
Bases: Strong bases like potassium tert-butoxide (KOtBu) are used in elimination reactions.
Oxidizing Agents: Potassium permanganate (KMnO4) and chromium trioxide (CrO3) are used for oxidation reactions.
Major Products Formed
Substitution: Formation of 3-hydroxyoctane or other substituted derivatives.
Elimination: Formation of 3-octene.
Oxidation: Formation of 3-octanol, 3-octanone, or octanoic acid.
Applications De Recherche Scientifique
3-(Chloromethyl)octane has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems and its use in biochemical assays.
Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 3-(Chloromethyl)octane involves its reactivity as an alkylating agent. The chlorine atom can be displaced by nucleophiles, leading to the formation of new carbon-nucleophile bonds. This reactivity is exploited in various synthetic applications to introduce functional groups into organic molecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Chlorooctane: Chlorine atom attached to the first carbon.
2-Chlorooctane: Chlorine atom attached to the second carbon.
4-Chlorooctane: Chlorine atom attached to the fourth carbon.
Uniqueness
3-(Chloromethyl)octane is unique due to the position of the chlorine atom on the third carbon, which influences its reactivity and the types of reactions it can undergo. This positional isomerism allows for selective functionalization and synthesis of specific derivatives that may not be easily accessible with other chlorooctane isomers.
Propriétés
Formule moléculaire |
C9H19Cl |
|---|---|
Poids moléculaire |
162.70 g/mol |
Nom IUPAC |
3-(chloromethyl)octane |
InChI |
InChI=1S/C9H19Cl/c1-3-5-6-7-9(4-2)8-10/h9H,3-8H2,1-2H3 |
Clé InChI |
LSJGTKZLAOVGHT-UHFFFAOYSA-N |
SMILES canonique |
CCCCCC(CC)CCl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-Fluoro-2-[1-(propan-2-yl)piperidin-4-yl]acetic acid](/img/structure/B13177882.png)
amine](/img/structure/B13177887.png)
